
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate
描述
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.2848 g/mol . This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethyl-4-propylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
- 4-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,4-Dimethylpyrrole
Uniqueness
Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and may influence its interaction with biological targets .
属性
CAS 编号 |
4758-64-9 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(13-9(10)4)12(14)15-6-2/h13H,5-7H2,1-4H3 |
InChI 键 |
FURNFZQCOQEXNH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(NC(=C1C)C(=O)OCC)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
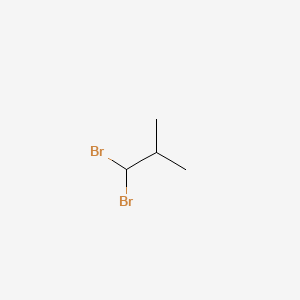

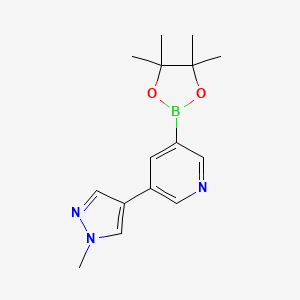
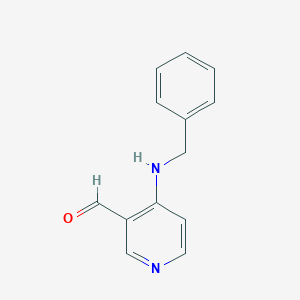



![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B8730964.png)
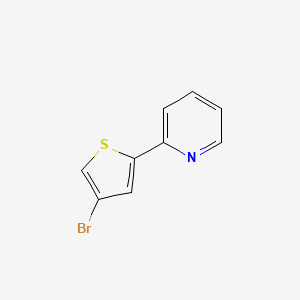
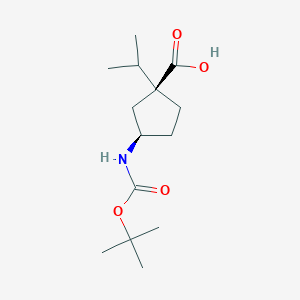

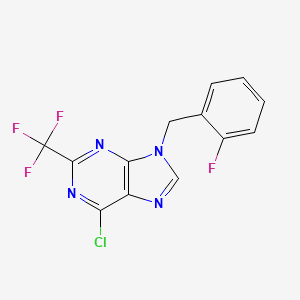
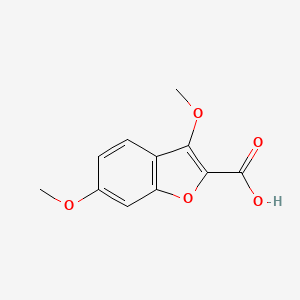
![2-Thiophenecarboxylic acid, 3-[(ethoxycarbonyl)amino]-](/img/structure/B8731030.png)
